molecular formula C11H16N2O2 B1491561 Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate CAS No. 2098079-11-7

Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate

Cat. No. B1491561
CAS RN: 2098079-11-7
M. Wt: 208.26 g/mol
InChI Key: CKFNTRMKDHHXPO-UHFFFAOYSA-N
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Description

Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are key components of many important biological molecules, including the nucleic acids DNA and RNA .


Molecular Structure Analysis

The molecular formula of Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate is C12H18N2O2. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an ester group (carboxylate).


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including the Dimroth rearrangement, which involves the relocation of heteroatoms in heterocyclic systems .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine derivatives, such as triazole-pyrimidine hybrids, have shown promising results as potential neuroprotective and anti-neuroinflammatory agents . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Antiviral Agents

Pyrimidine and its derivatives have been proven to have antiviral activity . They are used in the development of drugs to treat various viral infections.

Anticancer Agents

Pyrimidine derivatives are known for their anticancer potential . They are used in the synthesis of drugs that inhibit the growth of cancer cells.

Antioxidant Agents

Pyrimidine derivatives also exhibit antioxidant activity . They help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress-related diseases.

Antimicrobial Agents

Pyrimidine and its derivatives have been proven to have antimicrobial activity . They are used in the development of drugs to treat various bacterial and fungal infections.

Treatment of Neurological Disorders

Pyrimidine derivatives have been used in the treatment of various neurological disorders . They are used in the development of drugs to treat conditions like Alzheimer’s disease, Huntington’s disease, Parkinson’s disease, Amyotrophic lateral sclerosis (ALS), ischemic stroke, and traumatic brain injury .

Treatment of Chronic Pain

Pyrimidine derivatives have been used in the treatment of chronic pain . They are used in the development of drugs that help in managing pain in conditions like arthritis, fibromyalgia, neuropathic pain, etc.

Treatment of Diabetes Mellitus

Pyrimidine derivatives have been used in the treatment of diabetes mellitus . They are used in the development of drugs that help in managing blood sugar levels in diabetic patients.

Future Directions

Given the wide range of biological activities exhibited by pyrimidine derivatives, Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate could potentially be studied for its biological activities and applications in the future .

properties

IUPAC Name

ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-15-11(14)10-6-9(5-8(2)3)12-7-13-10/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFNTRMKDHHXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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